molecular formula C17H14ClN3O B3036909 4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide CAS No. 400085-72-5

4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide

Cat. No.: B3036909
CAS No.: 400085-72-5
M. Wt: 311.8 g/mol
InChI Key: UDCPADWBHOPVHF-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide is a compound that features a benzene ring substituted with a chloro group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(1H-imidazol-1-yl)benzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced benzyl derivatives.

    Substitution: Substituted benzyl derivatives with various functional groups.

Scientific Research Applications

4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The chloro group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

  • 4-chloro-N-[2-(1H-imidazol-1-yl)ethyl]benzenecarboxamide
  • 4-chloro-N-[2-(1H-imidazol-1-yl)propyl]benzenecarboxamide
  • 4-chloro-N-[2-(1H-imidazol-1-yl)phenyl]benzenecarboxamide

Comparison: 4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl group can enhance its lipophilicity and membrane permeability compared to its ethyl or propyl analogs. Additionally, the specific positioning of the imidazole ring can affect its binding interactions with molecular targets, making it a valuable compound for targeted applications.

Properties

IUPAC Name

4-chloro-N-[(2-imidazol-1-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-15-7-5-13(6-8-15)17(22)20-11-14-3-1-2-4-16(14)21-10-9-19-12-21/h1-10,12H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCPADWBHOPVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)Cl)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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